molecular formula C10H18O B1670117 (E)-Dec-2-enal CAS No. 25447-70-5

(E)-Dec-2-enal

Cat. No.: B1670117
CAS No.: 25447-70-5
M. Wt: 154.25 g/mol
InChI Key: MMFCJPPRCYDLLZ-CMDGGOBGSA-N
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Description

(E)-Dec-2-enal, also known as dec-2-enal, is an organic compound with the chemical formula C₁₀H₁₈O. It exists as a pair of cis and trans isomers, (2E)-2-decenal and (2Z)-2-decenal. This compound is an oily, clear liquid under normal conditions, which may appear yellow due to impurities. It is characterized by a strong, waxy odor and is found in trace quantities in various foods, including animal products and essential oils like coriander .

Preparation Methods

(E)-Dec-2-enal can be synthesized through the reaction of octanal with ethyl vinyl ether, followed by hydrolysis of the mixture . This method is commonly used in laboratory settings. Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(E)-Dec-2-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: Reduction of 2-decenal can yield alcohols.

    Substitution: It can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

(E)-Dec-2-enal has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-decenal involves its interaction with molecular targets and pathways. As a pheromone, it is released by organisms when damaged by predators, warning other individuals of danger. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

(E)-Dec-2-enal can be compared with other similar compounds such as:

Properties

IUPAC Name

(E)-dec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFCJPPRCYDLLZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047035
Record name (2E)-2-Decenal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma
Record name trans-2-Decenal
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Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

78.00 to 80.00 °C. @ 3.00 mm Hg
Record name 2-Decenal
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Solubility

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.836-0.846
Record name 2-Decenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

3913-81-3, 3913-71-1, 25447-70-5
Record name (E)-2-Decenal
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Record name 2-Decenal
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Record name trans-2-Decenal
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Record name Decenal
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Record name 2-Decenal
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Record name 2-Decenal, (2E)-
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Record name (2E)-2-Decenal
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Record name (E)-2-decenal
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Record name 2-decenal
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Record name 2-DECENAL, (2E)-
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Record name 2-Decenal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-8.92 °C. @ 760.00 mm Hg
Record name 2-Decenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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